molecular formula C22H27ClN2O5 B14896145 3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B14896145
M. Wt: 434.9 g/mol
InChI Key: LLEWHGWDWMPHCX-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] involves several steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, which can be synthesized via catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst at a temperature of 15-40°C and atmospheric pressure, yielding a high product output .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have numerous scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific functional groups and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] lies in its complex structure, which combines multiple functional groups, enabling diverse chemical reactivity and broad applications in scientific research and industry.

Properties

Molecular Formula

C22H27ClN2O5

Molecular Weight

434.9 g/mol

IUPAC Name

3-[[2-(4-chloro-2-methylphenoxy)propanoylamino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C22H27ClN2O5/c1-10(2)17-14-6-7-15(17)19(22(28)29)18(14)21(27)25-24-20(26)12(4)30-16-8-5-13(23)9-11(16)3/h5,8-9,12,14-15,18-19H,6-7H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)

InChI Key

LLEWHGWDWMPHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C

Origin of Product

United States

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